8-Cyclopropylisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11N |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
8-cyclopropylisoquinoline |
InChI |
InChI=1S/C12H11N/c1-2-9-6-7-13-8-12(9)11(3-1)10-4-5-10/h1-3,6-8,10H,4-5H2 |
InChI Key |
JFTFLOOYFATVBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC3=C2C=NC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Cyclopropylisoquinoline and Analogues
Strategic Approaches to Isoquinoline (B145761) Ring System Formation
The construction of the isoquinoline core is a pivotal step in the synthesis of 8-cyclopropylisoquinoline. Various classical and modern synthetic methods have been employed to build this heterocyclic system.
The direct formation of the isoquinoline ring often involves the cyclization of a suitably substituted precursor. Traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been foundational, though they are often limited to electron-rich systems. researchgate.net More contemporary approaches have expanded the scope and efficiency of isoquinoline synthesis.
Another powerful method is the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. organic-chemistry.org This reaction proceeds efficiently to give substituted isoquinolines in good yields and demonstrates tolerance for a range of functional groups. The regioselectivity highly favors the formation of the six-membered isoquinoline ring. organic-chemistry.org
Furthermore, transition metal-free methods have been developed, such as the reaction of 2-methyl-arylaldehydes with benzonitriles promoted by a combination of LiN(SiMe3)2 and Cs2CO3, to afford 3-aryl isoquinolines. organic-chemistry.org
The Larock isoquinoline synthesis represents another key strategy, which converts 2-ethynylbenzaldehydes into isoquinolines in the presence of an amine source, often catalyzed by copper. acs.org This method has been particularly useful in the synthesis of 3,4-disubstituted and 8-substituted-3-formyl-isoquinolines. acs.orgacs.org
| Method | Key Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|
| Palladium-Catalyzed α-Arylation/Cyclization | Palladium catalyst, aryl bromide, ketone, ammonium (B1175870) salt | Convergent, high yields, broad substrate scope | nih.govpnas.org |
| Silver-Catalyzed Cyclization | Silver catalyst, 2-alkynyl benzyl azide | Good yields, functional group tolerance, high regioselectivity | organic-chemistry.org |
| Transition Metal-Free Cyclization | LiN(SiMe3)2, Cs2CO3, 2-methyl-arylaldehyde, benzonitrile | Metal-free, straightforward, operationally simple | organic-chemistry.org |
| Larock Isoquinoline Synthesis | Copper catalyst, 2-ethynylbenzaldehyde, amine source | Effective for substituted isoquinolines | acs.orgacs.org |
Annulation reactions provide a powerful means to construct polycyclic systems that include an isoquinoline ring. These strategies often involve the formation of multiple rings in a single synthetic operation.
One such approach is the cobalt-catalyzed hydroarylation/annulation of maleimides with benzimidates to form isoquinoline-fused pyrrolidones. bohrium.com This method utilizes transition-metal-catalyzed C-H functionalization to build complex N-heterocycles. bohrium.com Similarly, rhodium(III)-catalyzed C-H activation and annulation of benzimidates with 4-diazoisochroman-3-imines has been shown to produce 8-alkoxy-5H-isochromeno[3,4-c]isoquinolines in good to excellent yields under mild conditions. acs.org
Aryne annulation offers a metal-free pathway to isoquinolines. The reaction of N-acyl dehydroamino esters with arynes can lead to either indolines or isoquinolines, depending on the substitution pattern of the enamine derivative. caltech.edu This divergent process allows for the synthesis of diversely substituted isoquinolines. caltech.edu
Furthermore, annulation reactions of isoquinolinium ylides with sulfamate-derived cyclic imines can lead to the formation of polycyclic 1,3-benzoxazepine heterocycles. researchgate.net These reactions can proceed via a dearomatization-guided (3+2) cycloaddition-triggered annulation, offering a route to tetracyclic frameworks. researchgate.net
Installation and Functionalization of the Cyclopropyl (B3062369) Moiety at the C8 Position
The introduction of a cyclopropyl group at the C8 position of the isoquinoline ring is a critical transformation that can be achieved through several modern synthetic techniques.
Suzuki-Miyaura cross-coupling reactions are a prominent method for installing a cyclopropyl group. This involves the coupling of an 8-halo-isoquinoline (e.g., 8-bromoisoquinoline) with a cyclopropylboronic acid or its derivatives in the presence of a palladium catalyst. organic-chemistry.org Potassium cyclopropyltrifluoroborate (B8364958) is a particularly useful reagent as it is air- and moisture-stable, overcoming the instability issues associated with cyclopropylboronic acids. organic-chemistry.org The reaction conditions are typically optimized using palladium acetate (B1210297) (Pd(OAc)₂) and specialized phosphine (B1218219) ligands like XPhos or n-BuPAd₂ to achieve efficient coupling with a variety of aryl and heteroaryl chlorides. organic-chemistry.org
In a specific example, this compound has been synthesized from 8-bromoisoquinoline (B29762) and cyclopropylboronic acid. ambeed.com This highlights the direct application of this cross-coupling strategy.
Direct C-H cyclopropylation offers an alternative, more atom-economical approach to installing the cyclopropyl group, avoiding the pre-functionalization required for cross-coupling reactions. While direct cyclopropylation of the isoquinoline C8 position is not extensively documented, related methodologies provide a conceptual framework.
For instance, direct cyclopropanation of quinolinium zwitterionic thiolates has been achieved through dearomative reactions. acs.orgnih.gov This suggests the potential for developing similar strategies for isoquinolines. Rhodium-catalyzed enantioselective aryl C-H bond cyclopropylation has also been demonstrated on electron-rich aromatic rings, which could potentially be adapted for the isoquinoline system. nih.gov
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its analogues.
In the context of palladium-catalyzed α-arylation for isoquinoline synthesis, studies have shown that catalyst loading can be optimized. For example, catalyst loadings of 2.0 mol% of (DtBPF)PdCl₂ or PdCl₂(Amphos)₂ were found to be sufficient for high yields, which could be further improved by increasing the catalyst to 5.0 mol% and using an excess of the ketone. nih.gov The choice of base is also critical, with milder bases allowing for the preservation of sensitive functional groups. nih.gov
For Suzuki-Miyaura couplings, the choice of ligand is paramount. The use of bulky, electron-rich phosphine ligands like XPhos and SPhos often leads to improved yields and reaction rates, particularly when coupling with less reactive aryl chlorides. organic-chemistry.org The base, solvent, and temperature are also key parameters that need to be fine-tuned for each specific substrate combination.
In the synthesis of 1,7/8-substituted isoquinolines, it was observed that the electronic effect of substituents at positions 1 and 8 influenced the outcome of dehydrogenation reactions. rsc.org Strong electron-donating groups favored the formation of rearranged 1,7-substituted products, while less donating groups led to the expected 1,8-substituted isoquinolines. rsc.org This highlights the importance of understanding electronic effects in reaction optimization.
| Reaction Type | Parameter | Observation/Effect | Reference |
|---|---|---|---|
| Palladium-Catalyzed α-Arylation | Catalyst Loading | Increasing from 2.0 to 5.0 mol% can improve yields. | nih.gov |
| Palladium-Catalyzed α-Arylation | Base | Milder bases can preserve sensitive functional groups. | nih.gov |
| Suzuki-Miyaura Coupling | Ligand | Bulky, electron-rich phosphines (e.g., XPhos) improve efficiency. | organic-chemistry.org |
| Dehydrogenation of Dihydroisoquinolines | Substituent Electronic Effects | Strong electron-donating groups can lead to rearrangement products. | rsc.org |
Green Chemistry Principles in this compound Synthesis
The synthesis of complex heterocyclic molecules such as this compound is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comunirioja.es The application of these principles is crucial for developing environmentally and economically sustainable methods for producing fine chemicals and pharmaceuticals. mdpi.com Modern synthetic strategies for the isoquinoline framework and its analogues focus on improving atom economy, utilizing catalytic reagents, enhancing energy efficiency, and employing safer solvent systems. researchgate.net
A primary goal in the green synthesis of this compound is to maximize atom economy , ensuring that the maximum number of atoms from the reactants are incorporated into the final product. acs.org Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski reaction, often use stoichiometric dehydrating agents like phosphorus pentoxide or phosphoryl chloride, which generate significant waste and have low atom economy. acs.orgescholarship.orgwikipedia.org In contrast, modern catalytic approaches, including transition-metal-catalyzed C-H activation and annulation reactions, offer a more direct and atom-efficient route to the isoquinoline core. researchgate.netrsc.orgcore.ac.uk These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences and minimizing waste. acs.org
| Parameter | Classical Method (e.g., Bischler-Napieralski) | Modern Catalytic Method (e.g., C-H Annulation) |
|---|---|---|
| Reagents | β-arylethylamide, Stoichiometric Dehydrating Agent (e.g., POCl3) | Benzoyl compound, Alkyne, Catalytic System |
| Byproducts | Significant inorganic phosphate (B84403) waste | Minimal, often H2O or H2acs.org |
| Atom Economy | Low | High acs.orgniscpr.res.in |
| Environmental Impact | High (corrosive reagents, waste generation) | Low (catalytic, reduced waste) |
The move toward catalytic strategies is a cornerstone of green synthesis. The use of recyclable homogeneous catalysts, such as Ruthenium(II) in Polyethylene Glycol (PEG-400), has been shown to be highly effective for producing isoquinolines with the benefit of catalyst reuse for several cycles. rsc.org Similarly, catalyst-free systems have been developed that can proceed at room temperature in benign solvents like ethanol, offering an exceptionally green pathway to isoquinoline analogues. rsc.org The introduction of the cyclopropyl group, a key feature of this compound, can also be achieved through green catalytic methods, including biocatalytic or photocatalytic cyclopropanation, which avoid hazardous reagents like diazoalkanes. chemistryworld.comresearchgate.netresearchgate.net
Energy efficiency is another critical consideration, with a focus on developing reactions that proceed under mild conditions. unirioja.es Many modern protocols for isoquinoline synthesis operate at ambient temperature, drastically reducing the energy consumption compared to classical methods that require high-temperature reflux. rsc.orgnih.govnih.gov Microwave-assisted synthesis has also emerged as an energy-efficient technique that can significantly shorten reaction times from hours to minutes. researchgate.netthieme-connect.com
The choice of solvents is paramount, as they often constitute the bulk of the waste in a chemical process. rroij.com Green chemistry promotes the use of safer, non-toxic, and biodegradable solvents. researchgate.netmonash.edu In the synthesis of isoquinolines and related heterocycles, significant progress has been made in replacing traditional volatile organic compounds with greener alternatives. numberanalytics.com These include biodegradable polymers like PEG-400, which can also serve as the catalytic medium, and water, the most environmentally benign solvent. niscpr.res.inthieme-connect.comresearchgate.net More recently, biomass-derived solvents such as γ-Valerolactone (GVL), ethyl levulinate, and 2-Methyltetrahydrofuran (2-MeTHF) have been successfully used in catalytic reactions, demonstrating comparable or even superior performance to conventional polar aprotic solvents like DMF. scilit.comnih.govresearchgate.net Some procedures have even achieved solvent-free conditions, representing an ideal green chemistry scenario. acs.orgsioc-journal.cn
| Catalyst/Conditions | Solvent | Temperature | Key Advantage(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| [Ru(p-cymene)Cl2]2 | PEG-400 | 110 °C | Recyclable catalyst, biodegradable solvent | up to 90% | ajgreenchem.com |
| Catalyst-free | Ethanol | Room Temp. | No catalyst, ambient conditions, benign solvent | up to 99% | rsc.org |
| Pd(OAc)2/XantPhos | GVL / Ethyl Levulinate | 50-100 °C | Use of biomass-derived solvents | up to 98% | scilit.comresearchgate.net |
| [Cp*RhCl2]2 | Water / Air (oxidant) | 100 °C | Water as solvent, air as clean oxidant | up to 99% | researchgate.net |
By systematically applying these green chemistry principles—high atom economy, catalysis, energy efficiency, and the use of safer solvents—the synthesis of this compound and its analogues can be designed to be more sustainable, safer, and cost-effective, aligning with the modern demands of the chemical industry.
Chemical Reactivity and Derivatization Studies of 8 Cyclopropylisoquinoline
Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core
The isoquinoline ring system is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine (B92270) ring. nih.govquimicaorganica.orglibretexts.org Consequently, electrophilic attack preferentially occurs on the carbocyclic (benzene) ring, which is more electron-rich. nih.govquimicaorganica.orglibretexts.org In isoquinoline itself, substitution typically takes place at the C5 and C8 positions. nih.govquimicaorganica.orglibretexts.org
For 8-cyclopropylisoquinoline, the presence of the cyclopropyl (B3062369) group at the 8-position will influence the regioselectivity of further electrophilic substitutions. The cyclopropyl group is known to be an ortho-, para-directing group due to its ability to stabilize the adjacent carbocation through sigma bond participation. However, in the fused ring system of isoquinoline, the directing effect will be exerted on the available positions of the benzenoid ring. Given that the 8-position is already substituted, electrophilic attack would be directed to other positions, with the C5 and C7 positions being the most likely candidates. The precise outcome of an EAS reaction on this compound would depend on the specific electrophile and reaction conditions.
Common electrophilic substitution reactions such as nitration and halogenation on the isoquinoline core are well-documented. For instance, nitration of isoquinoline with a mixture of nitric and sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. imperial.ac.uk
Nucleophilic Additions and Substitutions
Nucleophilic attack on the isoquinoline ring system typically occurs at the electron-deficient C1 and C3 positions of the heterocyclic ring. nih.gov The presence of the cyclopropyl group at C8 is not expected to significantly alter this intrinsic reactivity of the pyridine part of the isoquinoline core.
Nucleophilic addition reactions can be facilitated by the activation of the isoquinoline nitrogen, for example, through N-oxide formation. Isoquinoline N-oxides can undergo nucleophilic addition, often with subsequent rearrangement or elimination. researchgate.net
Nucleophilic aromatic substitution (SNAr) on the isoquinoline core generally requires the presence of a good leaving group, such as a halogen, at an activated position (typically C1 or C3). For a hypothetical halo-substituted this compound, such as 1-chloro-8-cyclopropylisoquinoline, nucleophilic substitution would be expected to proceed at the C1 position. The reaction of 1-chloroisoquinoline (B32320) with various nucleophiles is a common method for introducing functionality at this position.
Oxidation and Reduction Pathways of the Isoquinoline Nitrogen and Ring System
Oxidation: The nitrogen atom of the isoquinoline ring can be readily oxidized to form an N-oxide using reagents like peroxy acids (e.g., m-CPBA). nih.gov The formation of this compound N-oxide would activate the ring for certain nucleophilic substitution and cycloaddition reactions. researchgate.net Vigorous oxidation of the isoquinoline ring system, for instance with potassium permanganate, can lead to cleavage of the ring, yielding phthalic acid and pyridine-3,4-dicarboxylic acid, demonstrating the stability of the pyridine core under certain oxidative conditions. nih.gov More controlled oxidation can lead to the formation of isoquinoline-1,3,4(2H)-triones through multiple C-H bond functionalization. rsc.org
Reduction: The isoquinoline ring can be reduced under various conditions to yield tetrahydroisoquinoline derivatives. arkat-usa.orgacs.org The specific product depends on the reducing agent and the substitution pattern. Catalytic hydrogenation (e.g., with H2/Pd or Pt) typically reduces the pyridine ring first, yielding 1,2,3,4-tetrahydroisoquinoline. arkat-usa.org The selective reduction of the benzene ring in isoquinolines is more challenging but can be achieved under specific conditions, for example, using platinum oxide in trifluoroacetic acid. acs.org For this compound, reduction would likely lead to 8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline, preserving the cyclopropyl moiety.
Palladium-Catalyzed Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including isoquinolines. researchgate.netsigmaaldrich.comnobelprize.org These reactions typically require a halo-substituted isoquinoline as a starting material.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nobelprize.orgwikipedia.org To apply this reaction to this compound, a halogen atom would need to be introduced at a specific position, for example, creating 5-bromo-8-cyclopropylisoquinoline. This halo-substituted derivative could then be coupled with various aryl or heteroaryl boronic acids or esters to introduce new substituents.
Table 1: Examples of Suzuki-Miyaura Coupling on Related Heterocyclic Systems This table presents data for analogous heterocyclic systems to illustrate the potential reaction conditions for this compound derivatives.
| Entry | Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 9-Benzyl-8-bromoadenine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/DMF | 100 | 75 | studfile.net |
| 2 | 8-Iodoquinolin-4(1H)-one | BTZ(Bpin)2 | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 80 | 85 | researchgate.net |
Buchwald-Hartwig Amination for N-Functionalization
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. quimicaorganica.orgresearchgate.net This reaction is highly valuable for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, this reaction would require a halo-substituted this compound.
The Buchwald-Hartwig amination has been successfully applied to various substituted isoquinolines. For example, isoquinolin-3-amines have been coupled with a range of substituted aryl bromides using palladium catalysts with ligands such as JohnPhos or Xantphos. arkat-usa.orgresearchgate.net These reactions demonstrate the feasibility of C-N bond formation on the isoquinoline scaffold. A patent has also described the use of the Buchwald-Hartwig reaction to overcome the difficulty of aminating a chloro-substituted isoquinoline at the C3 position. google.com
Table 2: Examples of Buchwald-Hartwig Amination on Substituted Isoquinolines This table presents data for analogous isoquinoline systems to illustrate potential reaction conditions.
| Entry | Isoquinoline Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Isoquinolin-3-amine | 4-Bromoaniline | Pd2(dba)3 / JohnPhos | Cs2CO3 | Toluene | 110 | 85 | arkat-usa.org |
| 2 | 4-Methylisoquinolin-3-amine | 3-Bromoaniline | Pd2(dba)3 / Xantphos | NaOtBu | Dioxane | 101 | 78 | arkat-usa.org |
C-H Functionalization Strategies
Direct C-H functionalization is an increasingly important strategy for the derivatization of heterocycles, as it avoids the need for pre-functionalized substrates. libretexts.orgnih.govnih.gov For isoquinoline, C-H activation can be directed to specific positions. The nitrogen atom of the isoquinoline ring can act as a directing group, often favoring functionalization at the C1 or C8 positions. researchgate.net
While specific C-H functionalization studies on this compound are not prevalent, research on related systems provides valuable insights. For example, the direct C-H arylation of purines at the C8 position has been achieved using palladium catalysis. nih.gov Furthermore, C-H functionalization of the quinoline (B57606) ring at various positions has been extensively reviewed, highlighting the potential for selective derivatization. researchgate.net The development of para-selective C-H arylation protocols for arenes also opens up possibilities for the functionalization of the carbocyclic ring of this compound. nih.gov
Reactivity of the Cyclopropyl Group: Ring-Opening and Rearrangement Chemistry
The cyclopropyl group, due to its inherent ring strain and unique bonding characteristics, imparts significant reactivity to the this compound scaffold. beilstein-journals.org This section explores the potential ring-opening and rearrangement reactions of the cyclopropyl moiety, drawing upon established principles of cyclopropane (B1198618) chemistry and studies on analogous aryl and N-heterocyclic systems. The presence of the isoquinoline ring, an electron-withdrawing and aromatic system, is expected to influence the reactivity of the adjacent cyclopropyl group, primarily through facilitating reactions that involve the formation of cationic or radical intermediates stabilized by the aromatic core.
The reactivity of cyclopropanes is often unlocked by the presence of activating groups, which can be electron-donating or electron-withdrawing. rsc.org In the case of this compound, the isoquinoline ring can be considered an activating group. Reactions typically proceed through cleavage of a C-C bond within the three-membered ring, leading to a 1,3-difunctionalized open-chain product or a rearranged cyclic system. nih.govresearchgate.net
Key modes of reactivity for arylcyclopropanes, which serve as a model for this compound, include acid-catalyzed ring-opening, transition-metal-catalyzed transformations, and radical-mediated processes. These reactions often leverage the release of ring strain (approximately 27.5 kcal/mol) as a thermodynamic driving force. rsc.org
One of the most common transformations of arylcyclopropanes is acid-catalyzed ring-opening. In the presence of a Brønsted or Lewis acid, the cyclopropane ring can be protonated or coordinate to the acid, leading to the formation of a carbocationic intermediate. The stability of this cation is crucial for the reaction to proceed. For this compound, a benzylic-type cation adjacent to the isoquinoline ring would be formed, which is expected to be relatively stable. Subsequent attack by a nucleophile would lead to a 1,3-difunctionalized product. Studies on related arylcyclopropanes have shown that this can be an effective method for C-C bond formation. nih.gov For instance, the TfOH-catalyzed arylative ring-opening of keto-bearing cyclopropanes with electron-rich arenes proceeds in good to excellent yields. nih.gov
Transition metal catalysis offers a versatile platform for the functionalization of cyclopropanes. nih.gov Rhodium(I) complexes, for example, have been shown to catalyze the rearrangement of vinylcyclopropanes attached to N-heterocycles into 1,3-dienes. beilstein-journals.org While this compound itself is not a vinylcyclopropane, this highlights the potential for metal-catalyzed isomerizations. More relevant are reactions involving the direct activation of the cyclopropane C-C bond. Palladium-catalyzed reactions, for instance, can lead to various cross-coupling products. acs.org
Radical-mediated reactions provide another avenue for the transformation of the cyclopropyl group. The cyclopropylmethyl radical is known to undergo rapid ring-opening to the but-3-enyl radical. psu.edu This reactivity can be harnessed in synthetic sequences. Oxidative radical ring-opening/cyclization of cyclopropane derivatives has been developed as a powerful tool for the synthesis of more complex molecules. beilstein-journals.org These reactions are often initiated by an oxidant that generates a radical species, which then triggers the ring-opening of the cyclopropane.
The following table summarizes representative ring-opening reactions of arylcyclopropanes with potential applicability to this compound, based on existing literature for analogous compounds.
| Reaction Type | Reagents & Conditions | Product Type | Reference |
| Acid-Catalyzed Hydroarylation | Catalytic Brønsted acid (e.g., TfOH) in HFIP | γ-Arylated isoquinoline derivative | nih.gov |
| Ring-Opening 1,3-Arylboration | BCl₃ in the presence of an arene nucleophile | 1,3-difunctionalized isoquinoline derivative | nih.gov |
| Oxidative Radical Ring-Opening | Na₂S₂O₈, initiator | Functionalized open-chain isoquinoline derivative | beilstein-journals.org |
| Rh(I)-Catalyzed Rearrangement (of a hypothetical vinyl derivative) | Wilkinson's catalyst (Rh(PPh₃)₃Cl), microwave heating | 1,3-diene substituted isoquinoline | beilstein-journals.org |
It is important to note that the specific reaction conditions and outcomes for this compound would need to be determined experimentally. The electronic properties of the isoquinoline ring system, steric effects, and the specific reagents employed would all play a critical role in dictating the course of these potential transformations.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei. ebsco.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are critical for establishing the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached and long-range coupled carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is crucial for determining stereochemistry. Despite the power of these methods, no specific 2D NMR data for 8-Cyclopropylisoquinoline has been found in the surveyed literature.
Solid-State NMR for Crystalline Forms
Solid-State NMR (ssNMR) is employed to study the structure and dynamics of materials in their solid, crystalline form. This technique is particularly valuable when single crystals suitable for X-ray crystallography cannot be obtained. However, no ssNMR studies pertaining to this compound have been reported.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for accurately determining the elemental composition of a molecule by providing a precise mass-to-charge ratio. nih.gov This technique would be instrumental in confirming the molecular formula of this compound. However, specific HRMS data for this compound is not present in the available scientific databases. core.ac.uk
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. nih.gov The resulting spectra provide a characteristic "fingerprint" based on the functional groups present in the molecule. horiba.com While IR spectroscopy measures the absorption of infrared radiation by polar bonds, Raman spectroscopy relies on the inelastic scattering of monochromatic light. utdallas.eduwikipedia.org Analysis of related structures, such as quinoline (B57606) and isoquinoline (B145761) derivatives, has demonstrated the utility of these techniques in distinguishing between isomers based on their vibrational bands, particularly in the carbonyl region for dione (B5365651) derivatives. mdpi.com However, no specific IR or Raman spectra for this compound have been published.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and absolute stereochemistry. mdpi.commpg.de The process involves diffracting X-rays through a single crystal of the compound to generate a unique diffraction pattern, which can then be used to construct an electron density map and, subsequently, the molecular structure. mpg.de This powerful technique has been used to characterize related isoquinoline structures. amazonaws.com Nevertheless, a crystallographic structure for this compound has not been deposited in the primary crystallographic databases, indicating that this analysis has likely not been performed or published.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 8-cyclopropylisoquinoline at the atomic and electronic levels.
Ab Initio Methods for Ground and Excited State Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for calculating the properties of molecules like this compound. These methods are used to determine the geometry of the molecule in its ground state and to explore the characteristics of its excited states. Understanding the excited state properties is particularly important for predicting the molecule's behavior upon absorption of light, which is relevant for applications in photochemistry and materials science. Recent advancements in computational chemistry have highlighted the utility of these methods for studying isoquinoline (B145761) alkaloids.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound. These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and preferred three-dimensional structures. By analyzing the trajectories from MD simulations, researchers can identify stable conformers and understand the energetic barriers between them. This information is critical for comprehending how the molecule might interact with biological targets or other molecules.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are increasingly used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions, when compared with experimental spectra, can confirm the structure of the molecule and provide a more detailed assignment of the observed signals. DFT calculations have been shown to provide good agreement with experimental data for the vibrational frequencies and electronic absorption spectra of isoquinoline derivatives.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its analogs, theoretical calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control its efficiency and selectivity. For example, DFT calculations have been used to investigate the mechanism of palladium-catalyzed reactions used to synthesize substituted isoquinolines, such as the annulation of o-alkynylaryl isocyanates with organoboronic acids. These studies have supported mechanisms involving oxidative addition, alkyne insertion, and reductive elimination steps. The synthesis of this compound itself has been achieved via a palladium-catalyzed Suzuki-Miyaura coupling of 8-bromoisoquinoline (B29762) with cyclopropylboronic acid.
Analytical Method Development and Validation for Research Applications
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the isolation and purification of 8-Cyclopropylisoquinoline from complex mixtures, enabling accurate quantification and further structural elucidation. The choice of method depends on the volatility of the analyte and the need for enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method is often the primary choice for such analyses.
Development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time. Key considerations include the selection of the stationary phase, mobile phase composition, and detector settings. For this compound, a C18 column is a suitable starting point for the stationary phase due to the compound's moderate polarity.
The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. Gradient elution, where the proportion of the organic modifier is varied over time, is often employed to ensure the efficient elution of compounds with a range of polarities. The pH of the aqueous buffer can significantly influence the retention time and peak shape of ionizable compounds like isoquinolines. Given that isoquinoline (B145761) has a pKa of 5.14, maintaining the mobile phase pH below this value will ensure the compound is in its protonated form, which can lead to better retention on a C18 column wikipedia.org.
Detection is commonly performed using a UV detector, as the isoquinoline ring system exhibits strong absorbance in the UV region. The selection of an appropriate wavelength, typically corresponding to an absorbance maximum, is crucial for achieving high sensitivity.
A hypothetical HPLC method for the analysis of this compound is presented in Table 1.
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This table presents a starting point for method development, and further optimization would be required for specific applications.
Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), is essential to ensure the reliability of the developed HPLC method. Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself may have limited volatility, Gas Chromatography (GC) can be employed for its analysis following derivatization to increase its volatility. Silylation is a common derivatization technique for compounds containing active hydrogens, although for a stable aromatic heterocycle like this compound, this is not applicable. However, GC can be useful for the analysis of volatile impurities or related substances in a sample of this compound.
In a typical GC method, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane, would be suitable. The choice of injector and detector is critical. A split/splitless injector is commonly used, and a flame ionization detector (FID) provides good sensitivity for organic compounds. For more selective and sensitive detection, a mass spectrometer (MS) can be used as the detector (GC-MS).
Table 2: Hypothetical GC Method Parameters for Analysis of Volatile Impurities in this compound
| Parameter | Condition |
|---|---|
| Stationary Phase | 5% Phenyl-polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
This table provides a general framework for a GC method for impurity profiling.
Chiral Chromatography for Enantiomeric Separation
If this compound were to possess a chiral center, for instance through substitution on the cyclopropyl (B3062369) ring or the isoquinoline core, the separation of its enantiomers would be crucial for understanding its stereospecific biological activities. Chiral chromatography is the most effective technique for this purpose.
Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including isoquinoline alkaloids nih.gov. Cyclodextrin-based CSPs are another important class of stationary phases for chiral separations nih.gov.
The mobile phase in chiral chromatography can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water). The choice of mobile phase and the presence of additives can significantly impact the enantiomeric resolution.
Table 3: Hypothetical Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Stationary Phase | Immobilized Amylose-based Chiral Stationary Phase (e.g., Chiralpak® IA) |
| Mobile Phase | Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
This table illustrates a potential starting point for the chiral separation of a hypothetical chiral analog of this compound.
Mass Spectrometry-Based Quantification in Complex Matrices
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the highly sensitive and selective quantification of compounds in complex biological matrices such as plasma, urine, and tissue homogenates. This is essential for pharmacokinetic and metabolic studies of this compound.
For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically employed. In MRM, the first quadrupole selects the precursor ion (the molecular ion of this compound), the second quadrupole acts as a collision cell where the precursor ion is fragmented, and the third quadrupole selects a specific product ion. This process provides a high degree of selectivity, minimizing interference from other components in the matrix.
Method development for LC-MS based quantification involves optimizing the chromatographic conditions to separate the analyte from matrix components and tuning the mass spectrometer parameters to achieve maximum sensitivity for the analyte. The use of a stable isotope-labeled internal standard (e.g., this compound-d7) is highly recommended to correct for matrix effects and variations in instrument response.
Table 4: Hypothetical LC-MS/MS Parameters for Quantification of this compound in Plasma
| Parameter | Condition |
|---|---|
| Chromatography | UHPLC with a C18 column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined experimentally (e.g., Precursor ion [M+H]+ → Product ion) |
| Internal Standard | This compound-d7 |
| Sample Preparation | Protein precipitation followed by solid-phase extraction (SPE) |
This table outlines the key aspects of an LC-MS/MS method for bioanalytical quantification.
Validation of a bioanalytical method is a regulatory requirement and includes the assessment of parameters such as selectivity, sensitivity, matrix effect, recovery, calibration curve, accuracy, and precision.
Spectrophotometric and Fluorimetric Detection Methods
Spectrophotometric and fluorimetric methods offer simpler and more accessible alternatives for the quantification of this compound in less complex matrices, such as in vitro assays or for monitoring chemical reactions.
UV-Vis spectrophotometry relies on the principle that the isoquinoline moiety absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. A calibration curve of absorbance versus concentration can be constructed to quantify the compound in solution. The absorption maxima for isoquinoline itself are in the UV region, and the presence of the cyclopropyl group is not expected to shift these maxima significantly into the visible range rsc.org.
Fluorimetry is another detection method that can offer higher sensitivity and selectivity compared to spectrophotometry. Many isoquinoline alkaloids exhibit native fluorescence nih.govnih.gov. The excitation and emission wavelengths for this compound would need to be determined experimentally. The fluorescence intensity is directly proportional to the concentration of the compound over a certain range.
Table 5: Spectroscopic Properties of a Hypothetical Isoquinoline Derivative
| Parameter | Wavelength (nm) |
|---|---|
| UV Absorption Maximum (λmax) | ~220, 270, 320 |
| Fluorescence Excitation Maximum (λex) | ~330 |
| Fluorescence Emission Maximum (λem) | ~380 |
This table provides expected ranges for the spectroscopic properties of an isoquinoline derivative, which would need to be experimentally confirmed for this compound.
Both spectrophotometric and fluorimetric methods require careful validation, including the determination of linearity, range, accuracy, and precision. It is also important to assess potential interference from other components in the sample matrix that may absorb or fluoresce at similar wavelengths.
Investigations of Molecular Target Interactions in Chemical Biology Research
In Vitro Enzyme Binding and Modulation Studies (e.g., Kinases, HDACs)
The initial assessment of a compound's biological activity often begins with in vitro assays that measure its ability to bind to and modulate the function of specific enzymes. These assays are crucial for identifying potential therapeutic targets and understanding the compound's biochemical effects.
Protein kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is frequently implicated in diseases like cancer. Therefore, they are common targets for therapeutic inhibitors. A thorough investigation would involve screening a compound against a large panel of kinases to determine its inhibitory profile and selectivity.
MPS1 Kinase: Monopolar Spindle 1 (MPS1) is a key regulator of the spindle assembly checkpoint, ensuring accurate chromosome segregation during cell division. medchemexpress.com Inhibitors of MPS1 are investigated for their potential as anticancer agents. nih.govnih.gov A compound would be tested in enzymatic assays to determine its concentration-dependent inhibition of MPS1 and establish an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
CDK8/19: Cyclin-dependent kinases 8 and 19 (CDK8/19) are components of the Mediator complex, which regulates gene transcription. senexbio.com These kinases have emerged as targets in oncology. nih.gov A potential inhibitor would be evaluated for its potency against both CDK8 and CDK19 to understand its activity on this subfamily of kinases. tocris.commedchemexpress.com
RET Kinase: The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase. patsnap.com Aberrant activation of RET is a known driver in various cancers, particularly certain types of thyroid and lung cancer. rxlist.comresearchgate.net Selective RET inhibitors have shown significant clinical success. wikipedia.org Any new compound would be tested for its ability to block RET kinase activity.
The selectivity of a compound is a critical parameter. An ideal chemical probe or drug candidate will potently inhibit its intended target while showing minimal activity against other kinases, thereby reducing the potential for off-target effects.
Table 1: Representative Data for Kinase Inhibition Profiling No public data is available for 8-Cyclopropylisoquinoline. The table below is a template illustrating how such data would be presented.
| Kinase Target | IC₅₀ (nM) | Selectivity Notes |
|---|---|---|
| MPS1 | Data N/A | Data N/A |
| CDK8 | Data N/A | Data N/A |
| CDK19 | Data N/A | Data N/A |
HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, playing a crucial role in the epigenetic regulation of gene expression. wikipedia.org HDAC inhibitors have been developed as therapeutic agents, primarily for cancer. mdpi.com Research in this area would assess whether a compound can inhibit the activity of various HDAC isoforms, as selectivity among the different classes of HDACs can be important for the desired biological outcome. nih.govnih.gov
Receptor Ligand Binding Assays for Target Identification and Affinity
To determine if a compound interacts with cell surface or nuclear receptors, ligand binding assays are employed. These experiments measure the affinity (typically expressed as the dissociation constant, Kd, or the inhibition constant, Ki) of a compound for a specific receptor. nih.govnih.gov Radioligand binding assays are a common method, where the test compound competes with a known radioactive ligand for binding to the receptor. creative-biolabs.com Such studies are essential for identifying the molecular targets of a compound and quantifying the strength of the interaction.
Characterization of Structure-Activity Relationships (SAR) in Defined Biological Systems
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. wikipedia.org They involve synthesizing and testing a series of structurally related analogs of an active compound to understand how specific chemical modifications affect its biological activity. oncodesign-services.comnih.gov By systematically altering parts of the molecule—such as the cyclopropyl (B3062369) group or substituents on the isoquinoline (B145761) core—researchers can identify the key structural features (the pharmacophore) responsible for target binding and potency. nih.govic.ac.uk This knowledge guides the rational design of more potent and selective molecules.
Table 2: Illustrative SAR Data Table This table is a hypothetical example to show how SAR data for a series based on an isoquinoline scaffold might be displayed. No public data exists for this compound.
| Compound ID | R1-Group (Position 8) | R2-Group | Target IC₅₀ (nM) |
|---|---|---|---|
| Analog 1 | Cyclopropyl | H | Data N/A |
| Analog 2 | Isopropyl | H | Data N/A |
| Analog 3 | Cyclopropyl | 4-Fluoro | Data N/A |
Mechanistic Studies of Molecular Action using Biochemical Probes
Once a compound's primary targets are identified, further studies are needed to elucidate its precise mechanism of action. Biochemical probes, which can be modified versions of the inhibitor itself (e.g., biotinylated or fluorescently tagged), are often used. These tools help to confirm target engagement in a cellular context, pull down binding partners, and visualize the compound's subcellular localization. Such experiments provide deeper insight into the downstream cellular consequences of target inhibition and help validate the compound's utility as a research tool or potential therapeutic.
Exploration of Non Biological Academic Applications
Catalytic Applications as Ligands or Organocatalysts
Currently, there is no specific information available in peer-reviewed literature that describes the use of 8-Cyclopropylisoquinoline as a ligand in metal-catalyzed reactions or as an organocatalyst. The development of novel ligands and organocatalysts is a vibrant area of chemical research, and isoquinoline (B145761) derivatives are often explored for these purposes due to the coordinating ability of the nitrogen atom. However, investigations into the particular effects of an 8-cyclopropyl substituent on catalytic activity or selectivity have not been reported.
Applications in Materials Science Research
The application of this compound in materials science, including its incorporation into polymer architectures or its use as a linker in metal-organic frameworks (MOFs) and coordination polymers, remains an unexplored area of research.
Incorporation into Polymer Architectures
No studies have been found that report the synthesis of polymers incorporating the this compound moiety. Research in polymer chemistry often involves the functionalization of monomers with specific chemical groups to impart desired properties to the resulting polymer. While isoquinolines, in general, could be incorporated into polymer backbones or as pendant groups, the specific contributions of the 8-cyclopropyl group in this context have not been investigated.
Coordination Chemistry in Metal-Organic Frameworks (MOFs) or Coordination Polymers
There is no available literature on the use of this compound as a building block for the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. The design of these materials relies on the predictable coordination of organic linkers with metal ions to form extended, often porous, structures. While isoquinoline-based linkers have been utilized in the synthesis of MOFs, the specific derivative, this compound, has not been reported in this application.
Photophysical Properties and Potential in Optoelectronic Research
The photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and excited-state lifetime, have not been characterized in the scientific literature. Consequently, its potential for applications in optoelectronic research, for example, as a component in organic light-emitting diodes (OLEDs) or as a fluorescent sensor, remains unknown. The study of how the cyclopropyl (B3062369) group at the 8-position might influence the electronic and photophysical properties of the isoquinoline core is a potential area for future investigation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Cyclopropylisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclopropanation of isoquinoline precursors. A common approach includes nucleophilic substitution using cyclopropylmagnesium bromide under inert conditions. For example, potassium carbonate (K₂CO₃) is often employed as a base to facilitate ring closure . Yields depend on solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reagents. Optimization studies suggest that microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
| Method | Yield (%) | Time (h) | Key Reagent |
|---|---|---|---|
| Conventional heating | 65–75 | 12–24 | K₂CO₃, cyclopropyl-MgBr |
| Microwave-assisted | 78–82 | 4–6 | K₂CO₃, cyclopropyl-MgBr |
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the cyclopropyl group’s presence (e.g., characteristic triplet splitting in -NMR at δ 0.8–1.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., [M+H]⁺ at m/z 184.112 for C₁₂H₁₃N). Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. What biological assays are suitable for preliminary evaluation of this compound?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts provide initial activity data. For receptor-binding studies, radioligand displacement assays (e.g., -labeled competitors) quantify IC₅₀ values. Always include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves (3–5 replicates) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences or buffer pH). Address this by:
- Replicating experiments under standardized conditions (e.g., ATCC-certified cell lines, pH 7.4 buffers).
- Performing meta-analyses of structure-activity relationship (SAR) data to identify substituent-dependent trends.
- Using computational docking to validate binding poses across conflicting studies .
Q. What strategies optimize the cyclopropyl group’s stability in this compound under physiological conditions?
- Methodological Answer : The cyclopropyl ring is prone to metabolic oxidation. Strategies include:
- Introducing electron-withdrawing substituents (e.g., -F or -CF₃) at the 6-position to reduce CYP450-mediated degradation.
- Deuterating the cyclopropyl C-H bonds to slow oxidative cleavage (deuterium isotope effect).
- Co-administering CYP inhibitors (e.g., ketoconazole) in in vivo studies to assess metabolic pathways .
Q. How should researchers design experiments to evaluate this compound’s selectivity across protein targets?
- Methodological Answer : Use proteome-wide profiling tools like kinome screens (e.g., KINOMEscan®) to assess off-target effects. For GPCRs, employ β-arrestin recruitment assays. Cross-validate hits with orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream signaling). Prioritize targets with >10-fold selectivity over related isoforms .
Data Analysis & Reporting
Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response model). Report IC₅₀ values with 95% confidence intervals. For heterogeneous data, apply mixed-effects models. Include Hill slopes to assess cooperativity .
Q. How should conflicting crystallographic and NMR data for this compound-protein complexes be reconciled?
- Methodological Answer : Crystallography may capture static binding modes, while NMR detects dynamic interactions. Resolve conflicts by:
- Performing molecular dynamics simulations to model conformational flexibility.
- Validating with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
Key Research Gaps & Future Directions
- Metabolic Stability : Limited data exist on hepatic clearance mechanisms of this compound. Future studies should integrate LC-MS/MS metabolite profiling .
- Target Validation : CRISPR/Cas9 knockout models are needed to confirm phenotypic effects in disease-relevant contexts (e.g., cancer cell apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
